N-(2-hydroxyphenyl)-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide

Description

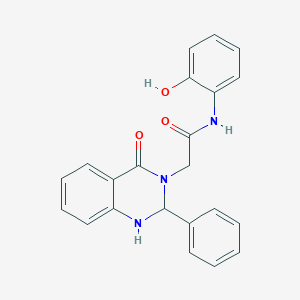

The compound N-(2-hydroxyphenyl)-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide features a quinazoline-2,4-dione core substituted at the 3-position with an acetamide group. The acetamide nitrogen is further modified with a 2-hydroxyphenyl moiety, while the quinazoline ring bears a phenyl group at the 2-position (Figure 1). This structural framework is associated with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, as observed in related analogs .

Properties

Molecular Formula |

C22H19N3O3 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

N-(2-hydroxyphenyl)-2-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3-yl)acetamide |

InChI |

InChI=1S/C22H19N3O3/c26-19-13-7-6-12-18(19)23-20(27)14-25-21(15-8-2-1-3-9-15)24-17-11-5-4-10-16(17)22(25)28/h1-13,21,24,26H,14H2,(H,23,27) |

InChI Key |

DUIKETJLVMGYDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC(=O)NC4=CC=CC=C4O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide typically involves multi-step organic reactions. One common method starts with the condensation of anthranilic acid with benzoyl chloride to form 2-phenyl-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with 2-aminophenol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

Reduction: The quinazolinone ring can be reduced to a dihydroquinazoline.

Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, N-(2-hydroxyphenyl)-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a valuable tool in drug discovery.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its quinazolinone core is known to exhibit anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Quinazoline-2,4-dione derivatives are extensively modified at the 3-position acetamide group and the 2-position aromatic substituent. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

*Predicted based on analogs.

Key Observations:

Substituent Effects on Solubility :

- The 2-hydroxyphenyl group in the target compound may enhance solubility via hydrogen bonding, similar to methoxy-substituted analogs (e.g., 4c, ).

- Halogenated derivatives (e.g., 7b, ; 1, ) exhibit higher molecular weights and lower solubility due to hydrophobic interactions.

Thermal Stability :

- Hydrazine-linked derivatives (4a, 4c) show high melting points (>290°C), attributed to intermolecular hydrogen bonding and π-π stacking .

Spectral Signatures :

- IR spectra consistently show NH stretches (3200–3300 cm⁻¹) and carbonyl vibrations (1650–1730 cm⁻¹), confirming the quinazoline-dione and acetamide motifs .

Key Observations:

- Antimicrobial Activity : Hydrazine derivatives (4a, 4c) exhibit dual antimicrobial and antioxidant properties, likely due to redox-active hydrazine groups .

- Anticancer Potential: Iodo-substituted analogs (7b) show cytotoxicity via DNA topoisomerase inhibition, suggesting halogenation enhances DNA intercalation .

- Enzyme Inhibition : Bulky substituents (e.g., acetylpiperazine in ) improve target selectivity, as seen in Autotaxin inhibitors.

Biological Activity

N-(2-hydroxyphenyl)-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate quinazoline derivatives with acetamide functionalities. The structural confirmation is often achieved through techniques such as FT-IR, NMR, and mass spectrometry.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of quinazoline, including this compound, exhibit significant inhibition of cyclooxygenase (COX) enzymes. A study indicated that certain synthesized quinazoline derivatives showed COX-2 inhibitory activity ranging from 38% to 47% at concentrations of 20 μM . The anti-inflammatory mechanism is primarily attributed to the inhibition of prostaglandin synthesis, which plays a crucial role in inflammation.

2. Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer potential. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through cell cycle arrest. Specific studies have reported that these compounds can modulate signaling pathways associated with cancer progression, including the PI3K/Akt and MAPK pathways .

3. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on phospholipase A2 (PLA2) and proteases. In a recent study, it was found that certain derivatives exhibited PLA2 inhibitory activity with a maximum inhibition rate of 92% at specific concentrations . This suggests a potential role in managing conditions associated with excessive PLA2 activity, such as inflammatory diseases.

Case Studies

Case Study 1: COX Inhibition

In a comparative study involving various quinazoline derivatives, this compound was assessed for COX inhibition. The results indicated that it could serve as a lead compound for developing anti-inflammatory drugs based on its selective COX-2 inhibition profile.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound against breast cancer cell lines. The study revealed that treatment with the compound resulted in significant reductions in cell viability and increased apoptosis rates compared to control groups.

Research Findings Summary

| Activity | Mechanism | Effectiveness |

|---|---|---|

| Anti-inflammatory | COX inhibition | Up to 47% at 20 μM |

| Anticancer | Induction of apoptosis; cell cycle arrest | Significant reduction in viability |

| Enzyme inhibition | PLA2 and protease inhibition | Maximum PLA2 inhibition at 92% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.